N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

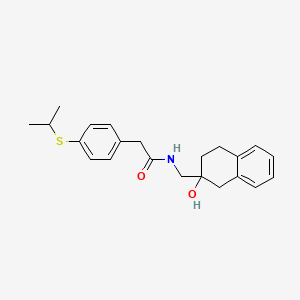

This compound is a structurally complex acetamide derivative featuring a 2-hydroxy-1,2,3,4-tetrahydronaphthalene (tetralin) moiety linked via a methyl group to an acetamide core. The acetamide is further substituted at the 2-position with a 4-(isopropylthio)phenyl group.

Properties

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2S/c1-16(2)26-20-9-7-17(8-10-20)13-21(24)23-15-22(25)12-11-18-5-3-4-6-19(18)14-22/h3-10,16,25H,11-15H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERFMFUTEYQVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure

The compound features a tetrahydronaphthalene core with a hydroxymethyl group and an isopropylthio-substituted phenylacetamide moiety. Its molecular formula is with a molecular weight of 361.5 g/mol.

Synthesis

The synthesis typically involves several steps:

- Starting Materials: The synthesis begins with 2-hydroxy-1,2,3,4-tetrahydronaphthalene and 4-isopropylthioaniline.

- Formation of Intermediate: The hydroxymethyl group is introduced through alkylation reactions.

- Amidation Reaction: The final product is obtained by amidation with appropriate coupling reagents such as EDCI and HOBt.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Molecular Targets: The compound may interact with enzymes involved in metabolic pathways or receptors that modulate cellular signaling.

- Pathways Modulated: It has been suggested that the compound could influence pathways related to inflammation, apoptosis, and cell proliferation.

Anticancer Activity

Recent studies have indicated that similar compounds exhibit promising anticancer properties. For instance:

- Compounds with a similar structure were tested for their inhibitory effects on various cancer cell lines. The results showed significant cytotoxicity against tumor-associated carbonic anhydrases (CAs), particularly hCA IX and hCA XII .

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound A | hCA I | 45.10 |

| Compound B | hCA II | 5.87 |

| Compound C | hCA IX | 7.91 |

Neuropharmacological Effects

Other studies have explored the neuropharmacological effects of related phenylacetamides:

- In animal models, compounds similar to this compound exhibited antipsychotic properties by interacting with serotonin (5-HT2A) and dopamine (D2) receptors .

Case Study 1: Anticancer Screening

In a screening study involving various derivatives of phenylacetamides:

- A derivative showed effective inhibition against lung cancer cell lines (A549), demonstrating selectivity and potency comparable to established chemotherapeutics .

Case Study 2: Neurological Assessment

In another study assessing the antipsychotic potential:

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit analgesic and anti-inflammatory effects. For instance, derivatives of tetrahydronaphthalene have been studied for their ability to modulate pain pathways and reduce inflammation in animal models. The specific substitution patterns on the tetrahydronaphthalene core can influence these biological activities, making this compound a candidate for further investigation in pain management therapies.

Case Study: Analgesic Activity

A study published in the Journal of Medicinal Chemistry explored the analgesic properties of tetrahydronaphthalene derivatives. The findings suggested that modifications at the 2-position significantly enhanced the analgesic activity compared to non-substituted analogs . This supports the hypothesis that N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide may possess similar beneficial effects.

Antitumor Activity

Another promising application is in oncology. Compounds featuring naphthalene structures have demonstrated cytotoxic effects against various cancer cell lines. The ability of this compound to interact with cellular pathways involved in tumor growth inhibition warrants further exploration.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies conducted on naphthalene derivatives showed significant cytotoxic effects against breast and lung cancer cell lines . These results highlight the potential of this compound as a lead compound for developing new anticancer agents.

Neuroprotective Effects

The neuroprotective properties of naphthalene derivatives have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The structural features of this compound may confer similar protective effects against neuronal damage.

Case Study: Neuroprotection in Animal Models

Research involving naphthalene derivatives indicated a reduction in neuroinflammation and oxidative stress markers in animal models of neurodegeneration. This suggests that further studies on the specific compound could elucidate its potential as a therapeutic agent for neurodegenerative conditions.

Polymer Chemistry

The unique chemical structure of this compound also opens avenues for applications in material science. Its ability to act as a monomer or additive in polymer formulations could enhance material properties such as thermal stability and mechanical strength.

Table 2: Potential Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Additives | Enhancing mechanical properties of polymers |

| Coatings | Development of protective coatings with improved durability |

| Composite Materials | Utilization in composite materials for structural applications |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Group Variations

The compound shares the acetamide backbone with numerous derivatives reported in the literature. Key comparisons include:

Key Observations :

- Hydrogen Bonding : Unlike the thiazole-containing analog in , which forms stable hydrogen-bonded dimers, the tetralin-hydroxy group in the target compound may enable intramolecular H-bonding or interactions with biological targets.

- Synthetic Complexity : The tetralin moiety introduces stereochemical challenges absent in simpler analogs like 2-chloro-N-(2,3-dimethylphenyl)acetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.